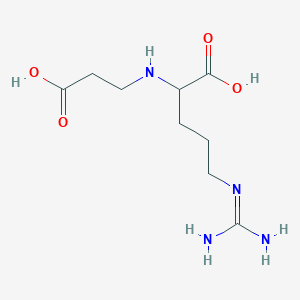
(+)-allo-Octopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-allo-Octopine is a naturally occurring compound found in marine organisms, particularly in mollusks It is an amino acid derivative formed through the condensation of pyruvate and arginine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-allo-Octopine typically involves the enzymatic reaction between pyruvate and arginine. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the formation of the compound under mild conditions. The reaction can be represented as follows:
[ \text{Pyruvate} + \text{Arginine} \xrightarrow{\text{Octopine Dehydrogenase}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of marine organisms or the use of genetically engineered microorganisms that express octopine dehydrogenase. These methods allow for the large-scale production of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-allo-Octopine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
(+)-allo-Octopine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Biology: The compound is studied for its role in the metabolism of marine organisms and its potential as a biomarker for environmental monitoring.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its antioxidant properties.
Industry: this compound is used in the development of biotechnological processes and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (+)-allo-Octopine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by binding to these molecular targets, leading to changes in metabolic pathways and cellular functions. The exact pathways and targets involved are still under investigation, but it is known to play a role in energy metabolism and stress responses in marine organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octopine: A closely related compound with similar structure and properties.
Nopaline: Another amino acid derivative with comparable metabolic functions.
Arginine: The precursor amino acid involved in the synthesis of (+)-allo-Octopine.
Uniqueness
This compound is unique due to its specific enzymatic synthesis and its distinct role in the metabolism of marine organisms. Its unique structure and properties make it a valuable compound for various scientific applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H18N4O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13) |
Clé InChI |
OHWCFZJEIHZWMN-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



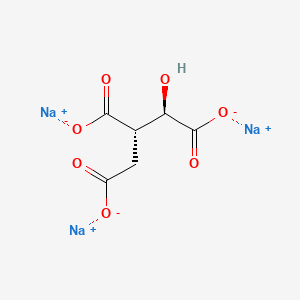

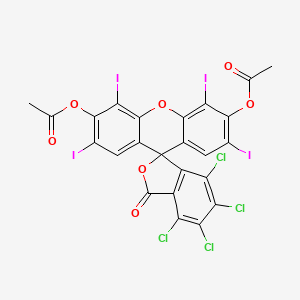
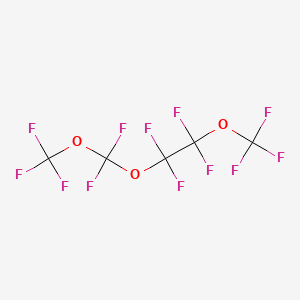

![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
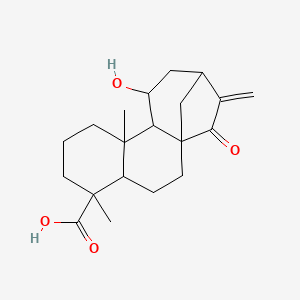

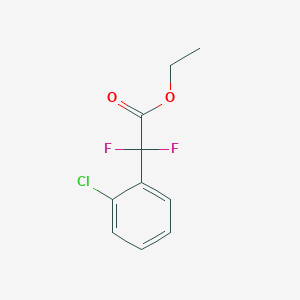
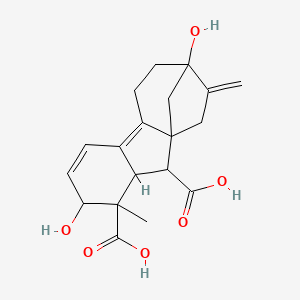

![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
